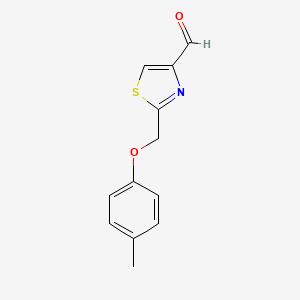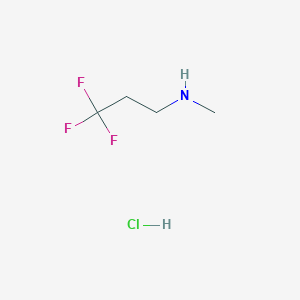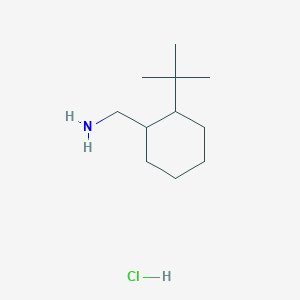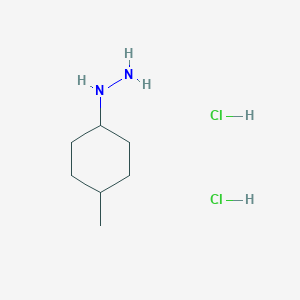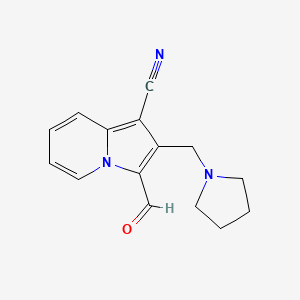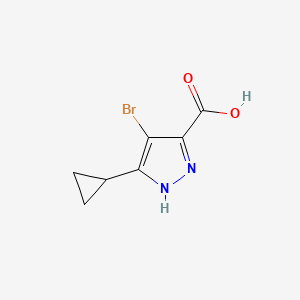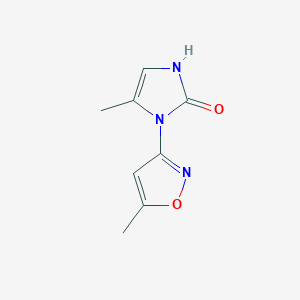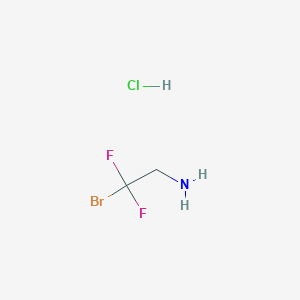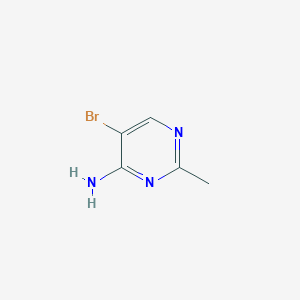
3-(2-Allylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(2-Allylphenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H17NO•HCl and a molecular weight of 239.74 .
Molecular Structure Analysis
The molecular structure of 3-(2-Allylphenoxy)pyrrolidine hydrochloride is characterized by a pyrrolidine ring, which is a five-membered ring containing nitrogen . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Allylphenoxy)pyrrolidine hydrochloride are not available, it’s worth noting that pyrrolidine ring structures have been shown to possess significant biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Allylphenoxy)pyrrolidine hydrochloride include a molecular weight of 239.74 and a molecular formula of C13H17NO•HCl .Aplicaciones Científicas De Investigación
I have conducted a thorough search for the scientific research applications of “3-(2-Allylphenoxy)pyrrolidine hydrochloride,” but unfortunately, the specific applications are not well-documented in the available online resources. This compound may be used in various fields such as proteomics research, chromatography, mass spectrometry, analytical chemistry, biopharma production, and safety protocols in controlled environments and cleanrooms, as suggested by the general information found .
Direcciones Futuras
While specific future directions for 3-(2-Allylphenoxy)pyrrolidine hydrochloride are not mentioned, the use of pyrrolidine ring structures in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space due to sp3-hybridization makes these structures particularly interesting for the development of new compounds .
Propiedades
IUPAC Name |
3-(2-prop-2-enylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-5-11-6-3-4-7-13(11)15-12-8-9-14-10-12;/h2-4,6-7,12,14H,1,5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGRHGDFGOZQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)
![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)
